REACTION_CXSMILES
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[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(Cl)(Cl)=O.[CH2:15](O)[CH3:16]>>[CH2:15]([O:5][C:4](=[O:6])[C:3]1[CH:7]=[CH:8][CH:9]=[N:10][C:2]=1[Cl:1])[CH3:16]
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Name
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|
Quantity
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12.5 g
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Type
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reactant
|
Smiles
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ClC1=C(C(=O)O)C=CC=N1
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Name
|
|
Quantity
|
5.77 mL
|
Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
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250 mL
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Type
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reactant
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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refluxed for 1.5 hours
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Duration
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1.5 h
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Type
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CONCENTRATION
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Details
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The mixture was concentrated
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Type
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CUSTOM
|
Details
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to remove ethanol
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Type
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ADDITION
|
Details
|
diluted with 300 ml water
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Type
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ADDITION
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Details
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Solid sodium bicarbonate was added
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Type
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EXTRACTION
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Details
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This was extracted with ethyl acetate
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Type
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WASH
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Details
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washed with water, saturated bicarbonate solution, water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated to a yellow liquid (10.0 g)
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Name
|
|
Type
|
|
Smiles
|
C(C)OC(C1=C(N=CC=C1)Cl)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |